

# 3-Chloro-3',4'-dimethoxybenzophenone: Nomenclature, Synthesis, and Structural Characterization

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## Compound of Interest

Compound Name:	3-Chloro-3',4'- dimethoxybenzophenone
CAS No.:	116412-84-1
Cat. No.:	B1586548

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## Executive Summary

**3-Chloro-3',4'-dimethoxybenzophenone** (CAS: 116412-84-1) is a diaryl ketone scaffold utilized in medicinal chemistry, specifically as a structural analog to the key intermediate of the morpholine fungicide Dimethomorph.<sup>[1][2]</sup> While the 4-chloro isomer is the direct precursor to Dimethomorph, the 3-chloro isomer represents a critical regioisomer for Structure-Activity Relationship (SAR) studies, particularly in the optimization of tubulin polymerization inhibitors and agrochemical pharmacophores. This guide provides a definitive IUPAC analysis, a self-validating synthetic protocol via Friedel-Crafts acylation, and expected spectroscopic signatures.<sup>[2]</sup>

## Part 1: Nomenclature and Structural Analysis

### IUPAC Designation

The systematic naming of benzophenone derivatives requires a transition from the functional class name ("benzophenone") to the substitutive name ("methanone") to ensure unambiguous identification of ring substituents.

- Preferred IUPAC Name (PIN): (3-Chlorophenyl)(3,4-dimethoxyphenyl)methanone[2]
- Functional Class Name: **3-Chloro-3',4'-dimethoxybenzophenone**[2]
- CAS Registry Number: 116412-84-1[2]
- SMILES: COc1ccc(cc1OC)C(=O)c2cccc(Cl)c2[2]
- Molecular Formula:  $C_{15}H_{13}ClO_3$ [2][3]
- Molecular Weight: 276.72 g/mol [2][4]

## Numbering Logic

In the "benzophenone" nomenclature system, the carbonyl carbon is the bridge. To distinguish the two aromatic rings, one is numbered 1–6 (unprimed) and the other 1'–6' (primed).

- Unprimed Ring: The ring containing the chlorine atom is typically assigned unprimed numbers (3-chloro).[2]
- Primed Ring: The ring containing the methoxy groups is assigned primed numbers (3',4'-dimethoxy).
- Priority Rule: In the systematic "methanone" name, the groups are listed alphabetically: (3-chlorophenyl) precedes (3,4-dimethoxyphenyl).[1]

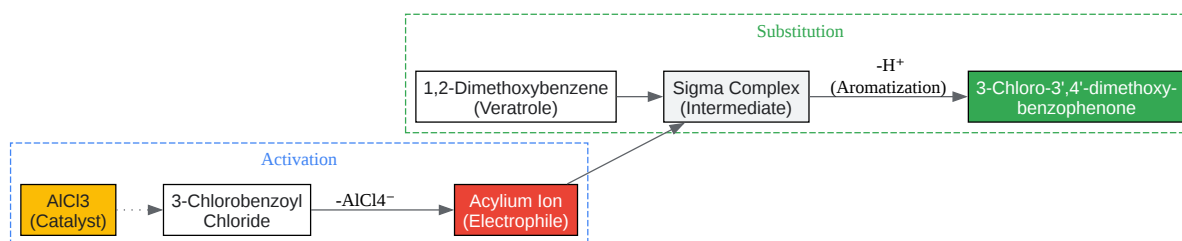
## Part 2: Synthetic Pathway (Friedel-Crafts Acylation) [2]

The most robust synthetic route involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chlorobenzoyl chloride.[2] This pathway is preferred over the alternative (reacting 3,4-dimethoxybenzoyl chloride with chlorobenzene) because veratrole is an electron-rich, activated arene, whereas chlorobenzene is deactivated, leading to poor yields.

## Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The Lewis acid catalyst (

) generates an acylium ion from 3-chlorobenzoyl chloride.[2] This electrophile attacks the veratrole ring at the position para to one methoxy group and meta to the other (Position 4), which is the most electronically activated and sterically accessible site.



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Figure 1: Mechanism of Friedel-Crafts acylation between 3-chlorobenzoyl chloride and veratrole.[2]

## Part 3: Experimental Protocol

Safety Warning: Aluminum chloride is highly hygroscopic and reacts violently with water. Perform all steps in a fume hood.

### Materials

- Reagents: 3-Chlorobenzoyl chloride (1.0 eq), 1,2-Dimethoxybenzene (1.05 eq), Aluminum Chloride (anhydrous, 1.2 eq).[2]
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]

- Quenching: 1M HCl, Ice water.

## Step-by-Step Methodology

- Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (   
 or   
 ).<sup>[2]</sup>
- Catalyst Suspension: Charge the flask with anhydrous   
 (1.2 eq) and dry DCM (50 mL). Cool to 0°C using an ice bath.<sup>[2][5]</sup>
- Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes to generate the acylium ion complex (solution may turn yellow/orange).
- Substrate Addition: Dissolve 1,2-dimethoxybenzene (1.05 eq) in 10 mL dry DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).
- Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold 1M HCl. Caution: Exothermic reaction. Stir vigorously until the solid aluminum complex dissolves.
- Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organic layers, wash with saturated   
 (to remove acidic impurities) and brine.
- Drying & Isolation: Dry over anhydrous   
 , filter, and concentrate under reduced pressure to yield the crude solid.

- Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-15% EtOAc/Hexane).

## Part 4: Physicochemical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Property	Value / Characteristic	Notes
Physical State	White to off-white crystalline solid	
Melting Point	~109–112 °C	Similar to 4-chloro isomer; verify experimentally.[2]
Density	1.216 g/cm <sup>3</sup> (Predicted)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 3.95 (s, 3H, OMe), 3.97 (s, 3H, OMe), 6.90 (d, 1H, H-5'), 7.35 (dd, 1H, H-6'), 7.40-7.60 (m, 4H, Ar-H), 7.75 (s, 1H, H-2)	Characteristic methoxy singlets at ~3.9 ppm.
IR Spectrum	1650–1660 cm <sup>-1</sup> (C=O stretch)	Diaryl ketone carbonyl stretch. [2]
MS (ESI+)	[M+H] <sup>+</sup> = 277.06	Chlorine isotope pattern (3:1 ratio for <sup>35</sup> Cl/ <sup>37</sup> Cl).[2]

## Part 5: Applications in Drug Development

### Comparative Analysis: 3-Chloro vs. 4-Chloro

It is critical to distinguish this compound from its isomer, 4-chloro-3',4'-dimethoxybenzophenone (CAS: 116412-83-0).[2]

- 4-Chloro Isomer: The direct intermediate for Dimethomorph, a systemic morpholine fungicide used to treat downy mildew.
- 3-Chloro Isomer: Often synthesized as a "metabolic probe" or structural analog to study the binding pocket of target enzymes (e.g., cellulose synthase in oomycetes). In SAR studies,

moving the chlorine from the para to the meta position alters the lipophilicity vector and steric fit, potentially enhancing selectivity or overcoming resistance.

## Pharmacophore Scaffold

The 3,4-dimethoxybenzophenone core is a privileged scaffold in medicinal chemistry, known as a combretastatin analog. Compounds with this substructure often exhibit potent tubulin polymerization inhibition activity, making them candidates for anticancer therapies.

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